tert-Butyl 6-aminopicolinate CAS number 1499890-31-1 properties
tert-Butyl 6-aminopicolinate CAS number 1499890-31-1 properties
Topic: tert-Butyl 6-aminopicolinate (CAS 1499890-31-1) Content Type: Technical Whitepaper / Strategic Compound Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Unlocking Pyridine Scaffolds in Structure-Based Drug Design (SBDD)
Executive Summary
tert-Butyl 6-aminopicolinate (CAS 1499890-31-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] As a differentially protected derivative of 6-aminopicolinic acid, it serves as a critical "linchpin" intermediate. Its structural utility lies in the orthogonality between the free primary amine (C6 position) and the acid-labile tert-butyl ester (C2 position).
This duality allows researchers to functionalize the amine—via Buchwald-Hartwig aminations, amide couplings, or Sandmeyer reactions—without compromising the carboxylate terminus. Conversely, the bulky tert-butyl group provides steric shielding, improving solubility in organic media compared to the methyl/ethyl analogs, and preventing premature cyclization or hydrolysis during multi-step synthesis. It is particularly relevant in the synthesis of CDK inhibitors , FLAP inhibitors , and bidentate ligands for metallo-pharmaceuticals.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]
The following data aggregates predicted and experimental values relevant for handling and characterization.
| Property | Value | Notes |
| CAS Number | 1499890-31-1 | |
| IUPAC Name | tert-Butyl 6-aminopyridine-2-carboxylate | |
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for aminopyridines |
| Boiling Point | ~325 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | DMSO, MeOH, DCM, EtOAc | Low water solubility due to t-Bu group |
| pKa (Amine) | ~3.5 - 4.0 (Pyridine N) | Amine is electron-donating but ester is withdrawing |
| Storage | 2–8°C, Inert Atmosphere | Light sensitive; store in dark |
Synthetic Routes & Optimization
The synthesis of tert-butyl 6-aminopicolinate requires careful selection of reagents to avoid N-alkylation of the primary amine while successfully esterifying the carboxylic acid.
Route A: BF₃·OEt₂ Mediated Transesterification (Recommended)
This method utilizes tert-butyl acetate as both solvent and reagent, catalyzed by Lewis acids. It is preferred for its mild conditions and high chemoselectivity, avoiding the need for toxic isobutylene gas.
Mechanism: The Boron trifluoride etherate activates the carbonyl of tert-butyl acetate, facilitating nucleophilic attack by the 6-aminopicolinic acid carboxylate, followed by acyl-oxygen cleavage.
Protocol:
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Charge: Suspend 6-aminopicolinic acid (1.0 equiv) in tert-butyl acetate (excess, ~10-15 equiv).
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Activate: Add BF₃·OEt₂ (1.1–1.5 equiv) dropwise at 0°C under N₂.
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Reaction: Warm to ambient temperature and stir for 12–24 hours. Monitor via LCMS (Product M+H: 195.2).
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Workup: Quench with saturated NaHCO₃ (slowly, gas evolution). Extract with EtOAc.[2]
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Route B: Boc Anhydride / DMAP Esterification
An alternative route uses Di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP and tert-butanol. While typically used for N-protection, stoichiometric control can favor O-alkylation of the acid.
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Risk: High risk of competitive N-Boc protection at the C6-amine.
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Mitigation: Use of stoichiometric tert-butanol and catalytic DMAP minimizes N-attack.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for tert-butyl 6-aminopicolinate. Route A is preferred for chemoselectivity.
Reactivity & Strategic Applications
The utility of CAS 1499890-31-1 lies in its orthogonal reactivity . The tert-butyl ester is stable to basic conditions (e.g., LiOH, K₂CO₃) often used in cross-coupling, but cleaves readily under acidic conditions (TFA/DCM or HCl/Dioxane), releasing the free acid for final elaboration.
Key Reaction Classes
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Buchwald-Hartwig Amination (C6 Position):
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The primary amine is a competent nucleophile for Pd-catalyzed coupling with aryl halides.
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Application: Synthesis of bi-aryl systems found in kinase inhibitors (e.g., Palbociclib analogs).
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Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.
-
-
Sandmeyer / Diazotization:
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Transformation of the amine to a halide (Cl, Br, I) or nitrile.
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Utility: Creates a 6-halopicolinate intermediate for Suzuki couplings.
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-
Selective Hydrolysis:
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Acidic: TFA removes the t-Bu group to yield the free acid.
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Basic: The t-Bu group resists saponification, allowing hydrolysis of other esters in the molecule (e.g., methyl esters) selectively.
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Reactivity Map
Figure 2: Divergent reactivity profile. The scaffold allows independent manipulation of the amine and ester termini.
Handling, Safety, and Quality Control
Safety Profile (GHS Classifications)
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Signal Word: Warning
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Hazard Statements:
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Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[7]
Analytical Quality Control
To ensure integrity for biological assays:
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1H NMR (DMSO-d₆): Look for the diagnostic tert-butyl singlet at ~1.5 ppm (9H) and the pyridine aromatic protons (dd/d patterns) between 6.5–8.0 ppm. The amine protons (NH₂) typically appear as a broad singlet around 6.0–6.5 ppm.
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LCMS: Monitor for M+H (195.2). Impurities often include the free acid (mass 138) or N-acetylated byproducts if synthesized in EtOAc/Ac₂O.
References
-
ChemicalBook. tert-butyl 6-aminopicolinate Properties and Supplier Data. Retrieved from .
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Ambeed. Safety Data Sheet for CAS 1499890-31-1. Retrieved from .
- Royal Society of Chemistry.Preparation of tert-Butyl Esters via BF3-Etherate. J. Chem. Res., Synopses.
-
National Institutes of Health (NIH). PubChem Compound Summary for Aminopyridine Derivatives. Retrieved from .
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Sigma-Aldrich. Product Specification: tert-Butyl 6-aminopicolinate.[1][8] Retrieved from .
Sources
- 1. 36052-26-3|Methyl 6-aminopicolinate|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-tert-Butylquinoline | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-tert-Butylquinoline | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 6. CAS No. 1499890-31-1 Specifications | Ambeed [ambeed.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
